molecular formula C7H8F2N4O2 B11818107 5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide

5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide

Cat. No.: B11818107
M. Wt: 218.16 g/mol
InChI Key: RXLCJXVTHOWXPO-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide is a synthetic organic compound characterized by the presence of a difluoroethoxy group and a hydroxypyrazine carboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide typically involves the reaction of 2,2-difluoroethanol with pyrazine-2-carboximidamide under specific conditions. The process may include steps such as:

    Formation of the difluoroethoxy intermediate: This involves reacting 2,2-difluoroethanol with a suitable reagent to form the difluoroethoxy intermediate.

    Coupling with pyrazine-2-carboximidamide: The intermediate is then reacted with pyrazine-2-carboximidamide in the presence of a catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Selection of appropriate solvents and catalysts: To facilitate the reaction and improve efficiency.

    Control of reaction parameters: Such as temperature, pressure, and reaction time to maximize yield.

    Purification techniques: Including crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxides or hydroxylated derivatives.

    Reduction: Can produce amines or other reduced forms.

    Substitution: Results in compounds with different functional groups replacing the difluoroethoxy group.

Scientific Research Applications

5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2,2-difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity.

    Inhibition of specific pathways: Such as DNA synthesis or protein synthesis.

    Induction of cellular responses: Leading to apoptosis or other cellular outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethanol: A precursor in the synthesis of the compound.

    Pyrazine-2-carboximidamide: Another precursor used in the synthesis.

    Other difluoroethoxy derivatives: Compounds with similar structures but different functional groups.

Uniqueness

5-(2,2-Difluoroethoxy)-N’-hydroxypyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)-N'-hydroxypyrazine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N4O2/c8-5(9)3-15-6-2-11-4(1-12-6)7(10)13-14/h1-2,5,14H,3H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLCJXVTHOWXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)F)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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